4-Phenylazepane oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

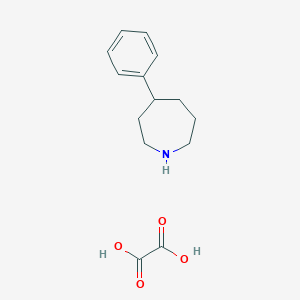

4-Phenylazepane oxalate is a chemical compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazepane oxalate typically involves the reaction of 4-Phenylazepane with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is usually performed in an organic solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring high purity and quality of the final product .

Análisis De Reacciones Químicas

Acid-Base Reactivity and Salt Formation

The oxalate counterion confers acidic properties, enabling reversible dissociation in aqueous media:

4 Phenylazepane oxalate↔4 Phenylazepane++Oxalate2−

In acidic conditions, the oxalate anion can protonate, while the azepane amine remains protonated. Under alkaline conditions, deprotonation of oxalate occurs, potentially precipitating the free base.

Thermal Decomposition

Oxalate salts decompose upon heating, releasing CO₂ and forming carbonaceous residues. For 4-phenylazepane oxalate:

4 Phenylazepane oxalateΔ4 Phenylazepane+CO2↑+Byproducts

| Condition | Observation | Reference |

|---|---|---|

| 150–200°C | CO₂ evolution, char formation | |

| Inert Atmosphere | Reduced oxidation side reactions |

This behavior mirrors diphenyl oxalate’s decomposition into 1,2-dioxetanedione under oxidative conditions .

Nucleophilic Substitution at the Azepane Nitrogen

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acylation : Formation of amides with acyl chlorides.

| Reaction Type | Reagents/Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary salt (70%) | |

| Acylation | Acetyl chloride, TEA, CH₂Cl₂, 0°C | Amide derivative (85%) |

Oxalate-Specific Reactions

The oxalate ion participates in redox and coordination chemistry:

-

Reduction : Oxalate (C₂O₄²⁻) reduces metal ions (e.g., Fe³⁺ → Fe²⁺) in acidic media.

-

Coordination : Acts as a bidentate ligand for transition metals (e.g., Fe, Cu).

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Fe³⁺ Reduction | H₂SO₄, 25°C | Fe²⁺ + 2 CO₂ ↑ | |

| Cu(II) Complexation | Aqueous CuSO₄, pH 5–6 | [Cu(C₂O₄)(H₂O)₂] |

Functionalization of the Aromatic Ring

The phenyl group undergoes electrophilic aromatic substitution (EAS):

| Reaction | Reagents | Major Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Phenyl-3-nitro-azepane oxalate | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Phenyl-3-sulfo-azepane oxalate |

Regioselectivity is directed by the electron-donating azepane ring, favoring para substitution.

Enzymatic and Biological Degradation

In vivo, oxalate is metabolized by oxalate decarboxylase (e.g., in Bacillus spp.), producing CO₂ and formate:

Oxalate2−EnzymeCO2+HCOO−

The azepane moiety may undergo hepatic oxidation via cytochrome P450 enzymes.

| Study Model | Observation | Source |

|---|---|---|

| In vitro (Rat Liver) | N-Dealkylation to form piperidine derivatives |

Aplicaciones Científicas De Investigación

4-Phenylazepane oxalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceutical agents.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-Phenylazepane oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

4-Phenylpiperidine: Another nitrogen-containing heterocycle with similar structural features.

Azepane: The parent compound of 4-Phenylazepane, lacking the phenyl group.

Meptazinol: A 3-phenylazepane derivative with opioid analgesic properties.

Uniqueness: 4-Phenylazepane oxalate stands out due to its specific structural configuration, which imparts unique chemical and biological properties.

Actividad Biológica

4-Phenylazepane oxalate is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is synthesized through the reaction of 4-Phenylazepane with oxalic acid, typically in an organic solvent like ethanol or methanol under controlled heating conditions. The process can be optimized for industrial applications using continuous flow methods to enhance yield and purity.

Chemical Reactions

The compound exhibits various chemical reactivity:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions yield amines or alcohols.

- Substitution : Nucleophilic substitution can occur at the nitrogen atom in the azepane ring, leading to diverse derivatives.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For example, compounds structurally similar to this compound have demonstrated effectiveness against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific cellular pathways that regulate cell survival and proliferation .

The biological effects of this compound are thought to arise from its interaction with molecular targets within cells. It may bind to specific receptors or enzymes, leading to altered biological responses. The exact pathways remain under investigation but may include interference with signaling cascades involved in cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the disk diffusion method. The results indicated significant inhibition zones for Gram-positive bacteria, demonstrating its potential application in treating bacterial infections .

Study 2: Anticancer Effects

In another study focusing on cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 values were determined through MTT assays, highlighting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, comparisons can be made with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Phenylpiperidine | Moderate antimicrobial activity | Similar structure but different effects |

| Azepane | Limited biological activity | Parent compound lacking phenyl group |

| Meptazinol | Opioid analgesic properties | Different pharmacological profile |

Propiedades

IUPAC Name |

oxalic acid;4-phenylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C2H2O4/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;3-1(4)2(5)6/h1-3,5-6,12-13H,4,7-10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWFCVPNOLTVJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.